molecular formula C19H17NO3S2 B2636112 3-Benzyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one CAS No. 324565-14-2

3-Benzyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No. B2636112
CAS RN: 324565-14-2
M. Wt: 371.5 g/mol
InChI Key: GIUYRGSYCKSGMO-GZTJUZNOSA-N
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Description

(Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, also known as BEHT, is a thiazolidinone derivative that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in its ability to inhibit the growth of cancer cells. In

Scientific Research Applications

Supramolecular Structures

Research on similar thioxothiazolidin-4-one derivatives has demonstrated their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. These structures exhibit a wide range of geometrical configurations, suggesting potential applications in materials science and nanotechnology for designing new molecular assemblies with specific physical and chemical properties (Delgado et al., 2005).

Antimicrobial Activity

A series of derivatives synthesized from thioxothiazolidin-4-one have been evaluated for their antimicrobial properties. These compounds showed varying degrees of activity against both gram-positive and gram-negative bacteria, indicating their potential as lead compounds for developing new antimicrobial agents. The specific structural features of these derivatives play a crucial role in their antimicrobial efficacy, highlighting the importance of molecular design in drug discovery (PansareDattatraya & Devan, 2015).

Anticancer Potential

Thiazolidin-4-one derivatives have also been explored for their anticancer potential. Certain compounds in this class have demonstrated significant activity against various cancer cell lines, including those associated with leukemia, melanoma, and breast cancer. This suggests that these derivatives may serve as a basis for the development of new anticancer therapies. The structure-activity relationships (SAR) revealed through these studies can guide the optimization of these compounds for improved efficacy and reduced toxicity (Deep et al., 2016).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and Density Functional Theory (DFT) analyses, have been applied to thioxothiazolidin-4-one derivatives to investigate their interaction mechanisms with biological targets. These studies provide insights into the molecular basis of the compounds' biological activities and can help predict their behavior in biological systems. This approach is valuable for drug design, allowing researchers to refine compounds before synthesis and testing (Khelloul et al., 2016).

Synthesis and Characterization

The synthesis and characterization of thioxothiazolidin-4-one derivatives have been extensively studied, with research focusing on developing efficient synthetic routes and understanding the chemical properties of these compounds. These studies are foundational for the application of thioxothiazolidin-4-one derivatives in pharmaceuticals and materials science, as they provide the necessary methodologies for producing and manipulating these compounds for various applications (Spoorthy et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide and subsequent reaction with 2-bromoacetic acid to form the final product.", "Starting Materials": [ "3-ethoxy-4-hydroxybenzaldehyde", "thiosemicarbazide", "benzyl bromide", "2-bromoacetic acid" ], "Reaction": [ "Step 1: Condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in ethanol to form 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide.", "Step 2: Cyclization of 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide with benzyl bromide in ethanol to form (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one.", "Step 3: Reaction of (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one with 2-bromoacetic acid in ethanol to form the final product." ] }

CAS RN

324565-14-2

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-2-23-16-10-14(8-9-15(16)21)11-17-18(22)20(19(24)25-17)12-13-6-4-3-5-7-13/h3-11,21H,2,12H2,1H3/b17-11+

InChI Key

GIUYRGSYCKSGMO-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

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